4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline

PDE5 inhibition cGMP phosphodiesterase quinazoline SAR

4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline (CAS 150450-82-1, CHEMBL63637, MW 370.4 g/mol, C₁₉H₁₈N₂O₆) is a synthetic quinazoline derivative characterized by a 4-position benzodioxolylmethoxy ether linker and a fully methoxylated 6,7,8-trimethoxy substitution pattern on the quinazoline core. Originally disclosed by Eisai Co.

Molecular Formula C19H18N2O6
Molecular Weight 370.4 g/mol
Cat. No. B12282672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline
Molecular FormulaC19H18N2O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=NC=N2)OCC3=CC4=C(C=C3)OCO4)OC)OC
InChIInChI=1S/C19H18N2O6/c1-22-15-7-12-16(18(24-3)17(15)23-2)20-9-21-19(12)25-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3
InChIKeyPXMYKKBZBXLZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline: Structural Identity, PDE5 Pharmacology, and Procurement-Relevant Differentiation


4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline (CAS 150450-82-1, CHEMBL63637, MW 370.4 g/mol, C₁₉H₁₈N₂O₆) is a synthetic quinazoline derivative characterized by a 4-position benzodioxolylmethoxy ether linker and a fully methoxylated 6,7,8-trimethoxy substitution pattern on the quinazoline core [1]. Originally disclosed by Eisai Co. Ltd. as part of a broader 4-substituted 6,7,8-trimethoxyquinazoline series targeting cyclic GMP phosphodiesterase (PDE5/cGMP-PDE), this compound is cataloged in authoritative databases including ChEMBL, BindingDB, PubChem, and Pharos, and is commercially available from specialty chemical suppliers at 97% purity [2]. Its primary documented pharmacological activity is inhibition of cGMP-specific phosphodiesterase type 5 (PDE5) isolated from porcine aorta, with an IC₅₀ of 1,000 nM (1.0 µM), and secondary activity as a weak L-type calcium channel blocker (IC₅₀ = 103 µM in guinea pig ventricular myocytes) [3].

Why 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline Cannot Be Substituted with the 4-Amino Analog or Other In-Class Quinazolines


Within the 6,7,8-trimethoxyquinazoline PDE5 inhibitor class, a single-atom variation at the 4-position linker — specifically, an ether oxygen (–O–CH₂–) versus a secondary amine (–NH–CH₂–) — produces a quantifiable divergence in both target potency and off-target profile. The 4-amino analog (CAS 150450-00-3, ER-017996) achieves a PDE5 IC₅₀ of 360 nM and demonstrates functional vasorelaxation (EC₅₀ = 1.96 µM in porcine coronary arteries) with at least 10-fold selectivity over other PDE isozymes, whereas the 4-oxy target compound exhibits a PDE5 IC₅₀ of 1,000 nM — a 2.8-fold reduction in potency — and has no reported vasorelaxation or multi-PDE selectivity data [1][2]. Furthermore, the target compound uniquely exhibits measurable L-type calcium channel blocking activity (IC₅₀ = 103 µM), a polypharmacological feature not documented for the 4-amino comparator [3]. These linker-dependent differences in potency, selectivity coverage, and ancillary target engagement mean that generic interchange between 4-oxy and 4-amino 6,7,8-trimethoxyquinazolines will yield non-equivalent experimental outcomes in PDE5 inhibition assays and functional tissue studies.

Quantitative Differentiation Evidence: 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline vs. Closest Structural Analogs


Evidence 1: PDE5 Inhibitory Potency — 2.8-Fold Reduction from 4-NH to 4-O Linker in the Same Assay System

The target 4-oxy compound (CAS 150450-82-1) and its 4-amino analog (CAS 150450-00-3, ER-017996) were both tested against cGMP-specific phosphodiesterase (PDE5) isolated from porcine aorta, with data curated into ChEMBL and BindingDB from Eisai's original research program [1][2]. The amino analog achieves an IC₅₀ of 360 nM (0.36 µM), whereas the oxy analog exhibits an IC₅₀ of 1,000 nM (1.0 µM), representing a 2.8-fold (640 nM absolute) loss of potency upon oxygen substitution for nitrogen at the 4-position linker. The original medicinal chemistry paper by Takase et al. explicitly concluded that the 4-((3,4-methylenedioxy)benzyl)-amino group is essential for potent inhibition of cGMP-PDE, providing a direct SAR rationale for this potency difference [1].

PDE5 inhibition cGMP phosphodiesterase quinazoline SAR linker chemistry

Evidence 2: L-Type Calcium Channel Activity — Unique Polypharmacology Not Reported for the 4-Amino Analog

The target compound (BDBM50038996) was tested against the L-type calcium current (ICaL) using whole-cell patch clamp electrophysiology in isolated guinea pig ventricular myocytes, yielding an IC₅₀ of 103,000 nM (103 µM) [1]. This represents a ~100-fold selectivity window relative to its PDE5 IC₅₀ of 1,000 nM, indicating weak but measurable calcium channel blockade. In contrast, the 4-amino analog (ER-017996, BDBM50038978) has no L-type calcium channel activity reported in BindingDB, ChEMBL, or the primary literature; its off-target profiling in the original publication was limited to PDE isozyme selectivity (PDE2, PDE3, PDE4), where it showed at least 10-fold selectivity over other PDEs [2]. The absence of calcium channel data for the amino analog does not confirm its lack of activity, but the presence of quantifiable calcium channel blockade for the oxy analog establishes a differential polypharmacology profile that may be relevant to cardiovascular target engagement studies.

L-type calcium channel polypharmacology off-target activity cardiac ion channel

Evidence 3: Hydrogen Bond Donor Count — Zero vs. One May Drive Differential Permeability and Solubility

The 4-oxy target compound contains zero hydrogen bond donors (HBD = 0), whereas the 4-amino analog possesses one hydrogen bond donor (HBD = 1) from the secondary amine NH group at the 4-position linker [1][2]. This difference is consequential for membrane permeability and oral absorption potential: Lipinski's Rule of Five and the Veber criteria both use HBD count as a key determinant of drug-likeness, and removal of a single HBD can increase passive transcellular permeability. The oxy compound is also non-basic at the 4-position (no ionizable amine), which may reduce pH-dependent solubility variability relative to the amino analog. Computed properties (cLogP ≈ 3.1 for both compounds; TPSA = 81.16 Ų for the oxy analog) suggest broadly similar lipophilicity but distinct hydrogen bonding capacity [1].

physicochemical properties hydrogen bond donor drug-likeness permeability

Evidence 4: Functional Vasorelaxation — Documented for 4-Amino Analog, Absent for 4-Oxy Target Compound

The 4-amino analog (ER-017996, compound 6 in Takase et al.) demonstrated concentration-dependent relaxation of porcine coronary arteries precontracted with PGF₂α, with an EC₅₀ of 1.96 ± 0.58 µM, and at 30 µM elevated intracellular cGMP levels without affecting cAMP levels [1]. These functional tissue data establish the amino analog as a validated tool compound for cGMP-dependent vasodilation studies. In contrast, no vasorelaxation EC₅₀, tissue bath data, or intracellular cyclic nucleotide measurements have been reported for the 4-oxy target compound in any publicly available database (ChEMBL, BindingDB, or PubMed) [2]. This absence of functional validation represents a critical gap: the 4-oxy compound's PDE5 IC₅₀ of 1,000 nM is a biochemical measurement only, and its translation to tissue-level pharmacology remains uncharacterized.

vasorelaxation functional tissue assay coronary artery cGMP elevation

Evidence 5: PDE Isozyme Selectivity Profile — Comprehensively Characterized for 4-Amino, Minimally Profiled for 4-Oxy

The 4-amino analog has been profiled against multiple PDE isozymes from porcine aorta, yielding IC₅₀ values of 360 nM (PDE5/PDE3), 8,700 nM (PDE2), and >100,000 nM (PDE4), establishing a ≥24-fold selectivity window for PDE5/PDE3 over PDE2 and a ≥278-fold window over PDE4 [1]. In contrast, the 4-oxy target compound has only two IC₅₀ entries in ChEMBL and BindingDB — both against PDE5 (human and porcine) — with no data for PDE1, PDE2, PDE3, PDE4, PDE6, PDE7, PDE8, PDE9, PDE10, or PDE11 [2]. This extremely limited selectivity profiling means that the 4-oxy compound cannot be characterized as selective for PDE5 over other PDE isozymes, whereas the 4-amino analog has a defined selectivity fingerprint. The original SAR conclusion that the 4-(methylenedioxybenzyl)-amino group is essential for potent and selective cGMP-PDE inhibition further supports the inference that the 4-oxy linker likely compromises both potency and selectivity [3].

PDE isozyme selectivity PDE3 PDE2 PDE4 selectivity window

Evidence-Backed Application Scenarios for 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline in Research and Procurement


Scenario A: Negative Control for 4-Amino Quinazoline PDE5 Inhibitor SAR Studies

The most rigorously supported application for this compound is as a negative control or comparator in structure-activity relationship (SAR) studies investigating the role of the 4-position linker in 6,7,8-trimethoxyquinazoline PDE5 inhibitors. With a 2.8-fold reduction in PDE5 potency (IC₅₀ = 1,000 nM vs. 360 nM) relative to the 4-amino analog in the same porcine aorta cGMP-PDE assay, the 4-oxy compound provides a quantifiable potency benchmark for confirming the essential nature of the 4-amino group identified in the original medicinal chemistry work [1]. It is also the appropriate control for experiments testing whether linker chemistry (NH vs. O) modulates PDE isozyme selectivity or introduces ancillary pharmacology such as calcium channel blockade [2].

Scenario B: Dual PDE5/Calcium Channel Polypharmacology Probe

The target compound exhibits a unique dual pharmacological profile: PDE5 inhibition (IC₅₀ = 1,000 nM) combined with L-type calcium channel blockade (IC₅₀ = 103 µM, ~100-fold selectivity window) [1]. Unlike the 4-amino analog, which has no reported calcium channel activity, this compound can serve as a chemical probe for investigating functional crosstalk between cGMP signaling and L-type calcium currents in cardiovascular preparations. This application is particularly relevant for researchers studying the intersection of PDE5 inhibition and calcium handling in cardiac or vascular smooth muscle, where the weak calcium channel activity may contribute to or confound observed functional effects [2].

Scenario C: Physicochemical Comparator for Permeability and Basicity Studies

The absence of a hydrogen bond donor (HBD = 0 vs. 1) and lack of a basic amine at the 4-position differentiate this compound from all 4-amino-6,7,8-trimethoxyquinazoline analogs [1]. This makes the 4-oxy compound a valuable matched-pair comparator for studies isolating the impact of a single HBD and basic center on membrane permeability (PAMPA, Caco-2), solubility, and metabolic stability within the quinazoline chemotype. Procurement is justified when the research question specifically concerns the physicochemical consequences of O-for-NH substitution in heterocyclic inhibitor scaffolds, provided the end user acknowledges the absence of publicly available permeability or metabolic stability data for either compound [2].

Scenario D: PDE5 Biochemical Assay Calibration and Screening Library Annotation

Given its moderate PDE5 potency (IC₅₀ = 1,000 nM) and the availability of both a more potent amino analog (360 nM) and structurally unrelated clinical PDE5 inhibitors (e.g., sildenafil, IC₅₀ ≈ 3.5 nM), the 4-oxy compound occupies a defined intermediate potency position useful for PDE5 biochemical assay calibration and high-throughput screening library annotation [1]. Its distinct structural features (ether linker, zero HBD, non-basic) make it a useful chemotype-diversifying agent in screening decks, reducing the risk of scaffold redundancy that occurs when multiple 4-amino quinazoline analogs are included. However, users should note that its selectivity profile across the PDE superfamily is unknown, limiting its utility as a standalone PDE5 reference inhibitor [2].

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